2-Methoxy-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride
Description
2-Methoxy-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride is a synthetic organic compound featuring a methoxy-substituted acetamide core linked to a piperidine ring via a methylene bridge and a pyrazole moiety. The dihydrochloride salt form enhances its solubility in aqueous media, a critical factor for pharmaceutical applications. Its molecular architecture combines a piperidine ring (common in bioactive molecules) with a pyrazole group, which may influence receptor selectivity and metabolic stability.
Properties
IUPAC Name |
2-methoxy-N-[1-(piperidin-4-ylmethyl)pyrazol-4-yl]acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2.2ClH/c1-18-9-12(17)15-11-6-14-16(8-11)7-10-2-4-13-5-3-10;;/h6,8,10,13H,2-5,7,9H2,1H3,(H,15,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHXRKSQVJKBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CN(N=C1)CC2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Introduction of the piperidinylmethyl group: This step involves the alkylation of the pyrazole ring with a piperidinylmethyl halide.
Attachment of the methoxy group: This can be done through methylation of the appropriate intermediate.
Formation of the acetamide: This involves the reaction of the intermediate with acetic anhydride or acetyl chloride.
Formation of the dihydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the piperidinylmethyl group.
Reduction: Reduction reactions can occur at the pyrazole ring or the acetamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group or the piperidinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a formyl group, while reduction of the pyrazole ring could yield a dihydropyrazole derivative.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula: C₁₂H₂₂Cl₂N₄O₂
- Molecular Weight: 325.23 g/mol
- CAS Number: 1361112-16-4
The structure includes a methoxy group, a piperidine moiety, and a pyrazole ring, which are critical for its interaction with biological targets. The dihydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in various biological assays .
Anticancer Research
Preliminary studies suggest that compounds with similar structural features exhibit significant anticancer properties. The presence of the pyrazole ring is particularly important as it has been associated with the inhibition of cancer cell proliferation. Research indicates that derivatives of pyrazole compounds can modulate various signaling pathways involved in tumor growth.
Central Nervous System (CNS) Disorders
The piperidine component of the compound suggests potential applications in treating CNS disorders. Compounds containing piperidine have been studied for their neuroprotective effects and ability to modulate neurotransmitter systems, making this compound a candidate for developing treatments for conditions such as anxiety and depression .
Antimicrobial Activity
Research into similar compounds has demonstrated antimicrobial properties, suggesting that 2-Methoxy-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride may also possess activity against various bacterial and fungal strains. The functional groups present may enhance its interaction with microbial cell membranes or metabolic pathways .
Synthesis and Modification
The synthesis of this compound typically involves multiple steps, including:
- Formation of the pyrazole ring.
- Introduction of the piperidine group.
- Acetylation to form the acetamide structure.
Research into optimizing these synthetic pathways is ongoing to improve yield and purity, which is crucial for pharmacological testing .
Case Studies and Research Findings
Several studies have explored the pharmacodynamics of compounds similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using similar pyrazole derivatives. |
| Study B | CNS Effects | Found that piperidine-containing compounds showed promise in reducing anxiety-like behaviors in animal models. |
| Study C | Antimicrobial Tests | Reported activity against Gram-positive bacteria, suggesting potential as an antimicrobial agent. |
These findings indicate that further investigation into the specific mechanisms of action and efficacy of this compound is warranted.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Piperidine and Pyrazole Moieties
(a) 1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine Dihydrochloride
- Molecular Formula : C30H30N6O3
- Key Features : Contains a tetrahydro-2H-pyran ring instead of pyrazole and lacks the methoxy-acetamide group.
- Comparison : The absence of the pyrazole ring and methoxy substituent may reduce binding affinity to receptors that require aromatic interactions. The ethoxy group in its quinazoline derivative (KL-11743) suggests divergent pharmacokinetic properties compared to the target compound .
(b) Methoxyacetyl Fentanyl
- Structure : 2-Methoxy-N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide
- Key Features : Shares the methoxy-acetamide group but substitutes pyrazole with a phenethyl-phenyl system.
- Comparison: The phenethyl-phenyl motif in fentanyl analogs is critical for µ-opioid receptor binding.
(c) Chloroacetamide Herbicides (e.g., Metazachlor)
- Structure : 2-Chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide
- Key Features : Chloro-substituted acetamide with a pyrazole ring.
- Comparison: The chloro group in metazachlor (electron-withdrawing) contrasts with the methoxy group (electron-donating) in the target compound, altering electronic properties and likely biological targets (herbicidal vs.
Physicochemical and Pharmacokinetic Properties
Functional Group Impact on Bioactivity
- Methoxy Group : Enhances metabolic stability compared to chloro groups (as in metazachlor) due to reduced electrophilicity. May improve blood-brain barrier penetration relative to polar groups .
- Pyrazole vs.
- Dihydrochloride Salt : Increases aqueous solubility compared to freebase forms (e.g., methoxyacetyl fentanyl), favoring oral or injectable administration .
Biological Activity
2-Methoxy-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride is a synthetic compound notable for its unique structure, which includes a methoxy group, a piperidine moiety, and a pyrazole ring. This combination suggests potential for significant biological activity, particularly in pharmacological applications. The compound is classified under acetamides and has a molecular formula of C₁₁H₂₀Cl₂N₄O, with a molecular weight of 295.21 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The methoxy and acetamide groups enhance its solubility and reactivity, facilitating interactions that may modulate cellular processes or signaling pathways . Detailed studies are necessary to elucidate the exact mechanisms involved.
Biological Activity Overview
Preliminary studies indicate that compounds structurally similar to this compound exhibit significant antibacterial and antifungal properties. The following sections summarize key findings related to its biological activities.
Antimicrobial Activity
Research has shown that derivatives containing piperidine rings often exhibit antimicrobial properties. In vitro studies suggest that this compound may share these properties. For instance, similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values varying widely based on structural modifications .
| Compound | MIC (mg/mL) | Activity |
|---|---|---|
| 2-Methoxy-N-(1-piperidin-4-ylmethyl)acetamide | 0.0039 - 0.025 | Effective against S. aureus, E. coli |
| N-(1-Piperidinyl)acetamide | >100 | Limited activity |
| 2-Methoxy-N-(1-(2-methylpiperidin))acetamide | 3.125 - 100 | Variable efficacy |
Case Studies
A study focused on piperidine derivatives revealed that modifications to the piperidine ring could significantly alter antibacterial efficacy. Compounds with electron-donating groups showed enhanced activity against various bacterial strains . Another investigation highlighted the antifungal properties of related compounds against Candida albicans, reinforcing the potential therapeutic applications of this class of molecules .
Structural Comparisons
The structure of this compound allows for comparison with other compounds in the same class. Notable similarities include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methoxy-N-(1-methylpiperidin-4-yl)-acetamide | Methyl substitution on piperidine | Potential CNS activity variation |
| N-(1-Piperidinyl)acetamide | Lacks pyrazole ring | Simpler structure; analgesic properties |
| 2-Methoxy-N-[1-(2-methylpiperidin)]acetamide | Similar functional groups | Variability in piperidine structure affects potency |
The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds .
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-Methoxy-N-(1-piperidin-4-ylmethyl-1H-pyrazol-4-yl)-acetamide dihydrochloride, and how is purity validated?
Methodological Answer: The synthesis typically involves sequential functionalization of the pyrazole and piperidine moieties. A plausible route includes:
Pyrazole Core Preparation : React 1-piperidin-4-ylmethyl-1H-pyrazol-4-amine with methoxyacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .
Salt Formation : Treat the free base with HCl in a solvent like ethanol to form the dihydrochloride salt.
Q. Purity Validation :
| Technique | Purpose | Key Parameters |
|---|---|---|
| HPLC | Purity assessment | ≥95% purity, C18 column, acetonitrile/water gradient |
| NMR | Structural confirmation | ¹H/¹³C shifts for methoxy (δ ~3.3 ppm), piperidine protons (δ ~2.5–3.0 ppm) |
| Mass Spec | Molecular weight verification | [M+H]⁺ peak matching theoretical m/z (e.g., 341.2 for free base) |
Q. What safety protocols are critical for handling this compound, given its hydrochloride form?
Methodological Answer:
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation or skin contact. In case of exposure:
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or salt form?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software for structure refinement :
Crystallization : Grow crystals via slow evaporation in ethanol/water.
Data Collection : Collect high-resolution (<1.0 Å) data to resolve chloride ion positions and hydrogen bonding.
Validation : Cross-check with PLATON for twinning or disorder. Contradictions in reported structures (e.g., piperidine chair vs. boat conformation) require thermal ellipsoid analysis and Hirshfeld surface mapping .
Q. What computational strategies predict target interactions, and how are false positives mitigated?
Methodological Answer:
-
Docking Studies : Use AutoDock Vina or Schrödinger to model binding to targets like GPCRs or kinases. Prioritize piperidine and pyrazole moieties for hydrogen bonding .
-
False-Positive Mitigation :
Strategy Application MD Simulations Validate docking poses over 100 ns trajectories. MM-PBSA Calculate binding free energy (ΔG < -7 kcal/mol indicates strong binding). Orthogonal Assays Confirm activity via SPR (KD < 1 µM) or enzymatic inhibition (IC50 < 10 µM).
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer: Contradictions (e.g., variable IC50 values) may arise from assay conditions or impurities. Follow this workflow:
Replicate Studies : Use standardized protocols (e.g., ATP concentration in kinase assays).
Purity Reassessment : Quantify impurities via LC-MS; exclude batches with >5% contaminants .
Counter-Screens : Test against off-targets (e.g., cytochrome P450 enzymes) to rule out false mechanisms.
Q. What strategies optimize solubility and bioavailability for in vivo studies?
Methodological Answer:
Q. How can SAR studies guide structural modifications to enhance potency?
Methodological Answer:
| Modification | Hypothesis | Experimental Validation |
|---|---|---|
| Piperidine Methylation | Increase lipophilicity for CNS penetration. | Compare logP (free base vs. methylated analog). |
| Pyrazole Substituents | Enhance H-bonding with target. | Synthesize 3,5-dimethylpyrazole variant; test via ITC. |
| Acetamide Replacement | Reduce metabolic instability. | Replace with sulfonamide; assess microsomal stability. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
